[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers. For example, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized by Wu et al. and evaluated in vitro against three kinds of phytopathogenic fungi .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can also vary greatly. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Scientific Research Applications
Organotin Derivatives Synthesis
- The reaction of bis(pyrazol-1-yl)acetic acid with organotin compounds produces dimeric bis[dicarboxylatotetraorganodistannoxanes]. These compounds display certain cytotoxicities for Hela cells in vitro, indicating potential applications in bioassay screening and as organotin derivatives (Wen et al., 2005).
Regioselective Synthesis
- A study on the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines demonstrated the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles. This process, which is dependent on solvent nature, can be used to prepare drugs like Celebrex and SC-560, highlighting its significance in pharmaceutical synthesis (Muzalevskiy et al., 2017).
Corrosion Inhibition
- Pyrazoline derivatives, including those containing [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, have been explored for their potential in corrosion inhibition of mild steel in acidic solutions. Their effective inhibition of acid attack through adsorption on metal surfaces underscores their utility in industrial applications (Lgaz et al., 2020).
Determination of pKa Values
- Research on trifluoromethylazoles, including derivatives of this compound, has enabled the determination of pKa values through 19F NMR spectroscopy. This finding is significant for measuring pH in biological media (Jones et al., 1996).
Antimicrobial Activity
- Certain derivatives of this compound, particularly when synthesized with specific groups, have shown considerable antimicrobial activity, making them candidates for development into antimicrobial agents (Kumar et al., 2012).
Antitumor Activity
- Silver(I) complexes derived from bis(pyrazol-1-yl)acetic acid and its ester derivatives have demonstrated significant in vitro antitumor activity, particularly against small-cell lung carcinoma (SCLC) cells. Their ability to target Thioredoxin (TrxR) and induce cancer cell death through apoptosis is notable for chemotherapeutic applications (Pellei et al., 2023).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, celecoxib, is known to target cyclooxygenase-2 (cox-2) enzyme . COX-2 is an enzyme responsible for inflammation and pain.
Mode of Action
Celecoxib, a similar compound, is a selective noncompetitive inhibitor of the cox-2 enzyme . This suggests that (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid might also interact with its targets in a similar manner.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-11(10-4)3-5(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIGZYNSHOYHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366195 | |
Record name | [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926241-24-9 | |
Record name | [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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